molecular formula C17H16ClN3O3S2 B2509938 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine CAS No. 946301-19-5

4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine

Cat. No.: B2509938
CAS No.: 946301-19-5
M. Wt: 409.9
InChI Key: HGFYITYIGYWHQD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups. It has a 1,2,4-oxadiazole ring attached to a chlorophenyl group and a piperidine ring substituted with a thienylsulfonyl group.


Physical and Chemical Properties Analysis

The compound is a solid under normal conditions . Its storage temperature is 2-8°C .

Scientific Research Applications

Antibacterial Activity

Research has demonstrated the synthesis of compounds bearing azinane and 1,3,4-oxadiazole heterocyclic cores, which exhibit moderate inhibitory effects against Gram-negative bacterial strains. Specifically, a compound bearing a 2-methylphenyl group showed notable activity against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).

Alzheimer’s Disease Treatment

A series of N-substituted derivatives were synthesized to evaluate new drug candidates for Alzheimer's disease. These compounds were assessed for enzyme inhibition activity against acetylcholinesterase (AChE), indicating their potential as therapeutic agents for neurodegenerative disorders (Rehman et al., 2018).

Anticancer Activity

Further studies involved the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluated as anticancer agents. Some compounds demonstrated promising anticancer activity, suggesting the potential for further exploration in cancer treatment (Rehman et al., 2018).

Enzyme Inhibition and Molecular Docking Studies

Compounds synthesized from 1,3,4-oxadiazole were also screened against butyrylcholinesterase (BChE) enzyme and subjected to molecular docking studies. This research aimed to understand the compounds' binding affinity and orientation in active sites of human BChE protein, which is crucial for developing therapeutic agents for diseases like Alzheimer’s (Khalid et al., 2016).

Antimicrobial and Anti-inflammatory Activities

Novel 1,3,4-thiadiazoles, triazoles, and oxadiazoles containing piperazine nucleus were synthesized, demonstrating moderate activity towards Bacillus Subtilis and Escherichia coli. This indicates the potential of these compounds in developing new antimicrobial agents (Deshmukh et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

3-(3-chlorophenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S2/c18-14-4-1-3-13(11-14)16-19-17(24-20-16)12-6-8-21(9-7-12)26(22,23)15-5-2-10-25-15/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFYITYIGYWHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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